molecular formula C16H17N3O2 B2681937 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide CAS No. 1396854-15-1

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide

Cat. No.: B2681937
CAS No.: 1396854-15-1
M. Wt: 283.331
InChI Key: JQZICDMDLRXJJO-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, combining a cyclopropyl group, a pyrrolidinone ring, and an indole moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the indole moiety with the pyrrolidinone intermediate, typically using amide bond formation reactions facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of fine chemicals.

Mechanism of Action

The mechanism by which N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)acetamide

Uniqueness

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15-8-11(9-19(15)12-5-6-12)17-16(21)14-7-10-3-1-2-4-13(10)18-14/h1-4,7,11-12,18H,5-6,8-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZICDMDLRXJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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